molecular formula C13H19ClN2O2 B14084102 (4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one

(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B14084102
M. Wt: 270.75 g/mol
InChI Key: TYEUMVAUNNWJIW-UHFFFAOYSA-N
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Description

(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzylamine and ®-pyrrolidin-2-one.

    Reductive Amination: The key step involves the reductive amination of ®-pyrrolidin-2-one with 3-methoxybenzylamine in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential drug candidate for its pharmacological properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act on:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Ion Channels: Affecting ion channel function and altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.

    N-methyl-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one: A derivative with an additional methyl group.

Uniqueness

(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomers and derivatives.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10(5-12)8-15-9-11(7-14)6-13(15)16;/h2-5,11H,6-9,14H2,1H3;1H

InChI Key

TYEUMVAUNNWJIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(CC2=O)CN.Cl

Origin of Product

United States

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